molecular formula C9H10O2S B1581700 Mercaptoacetic acid benzyl ester CAS No. 7383-63-3

Mercaptoacetic acid benzyl ester

Cat. No. B1581700
CAS RN: 7383-63-3
M. Wt: 182.24 g/mol
InChI Key: XTCXSNIRIUQZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercaptoacetic acid benzyl ester, also known as MABA, is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of mercaptoacetic acid, and is commonly used as a reagent in various reactions and experiments. MABA is a colorless solid with a pungent odor, and is soluble in many organic solvents. It has a wide range of uses in the laboratory, and is particularly useful in the synthesis of various compounds.

Scientific Research Applications

Life Science Research

Mercaptoacetic acid benzyl ester is used in life science research for various applications, including the study of enzymatic activities and protein manipulations. For example, it has been used to investigate the influence of mercaptoacetic acid on the enzymatic activity of IMP-1, an enzyme involved in antibiotic resistance . Additionally, it plays a role in genetic code expansion strategies for site-specific protein modification .

Material Science

In material science, mercaptoacetic acid benzyl ester can be involved in the synthesis of nanocomposites. It acts as a shape controller in the hydrothermal synthesis of lead sulfide (PbS) nanocomposites with different morphologies .

Corrosion Inhibition

According to a study, derivatives of mercaptoacetic acid, which would include its benzyl ester form, are noted for their use as corrosion inhibitors . This application is significant in preventing material degradation in various industries.

Pharmacological Applications

Mercaptoacetic acid derivatives are also used in the synthesis of biologically active compounds and pharmacological preparations . This highlights its importance in drug development and therapeutic research.

Cosmetics and Personal Care Products

While not directly related to mercaptoacetic acid benzyl ester, its parent compound, mercaptoacetic acid, is known to be used in hair waving and depilatory products . The ester derivative could potentially have similar applications due to its related chemical structure.

properties

IUPAC Name

benzyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCXSNIRIUQZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330692
Record name Mercaptoacetic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercaptoacetic acid benzyl ester

CAS RN

7383-63-3
Record name Mercaptoacetic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-sulfanylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mercaptoacetic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
Mercaptoacetic acid benzyl ester
Reactant of Route 3
Reactant of Route 3
Mercaptoacetic acid benzyl ester
Reactant of Route 4
Reactant of Route 4
Mercaptoacetic acid benzyl ester
Reactant of Route 5
Reactant of Route 5
Mercaptoacetic acid benzyl ester
Reactant of Route 6
Reactant of Route 6
Mercaptoacetic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.